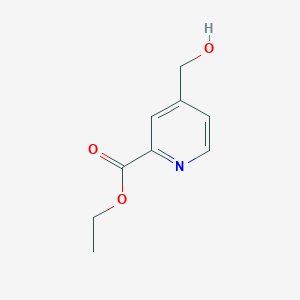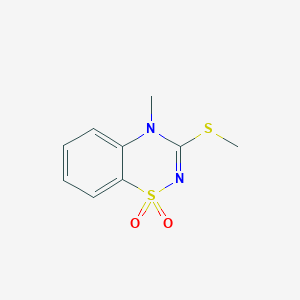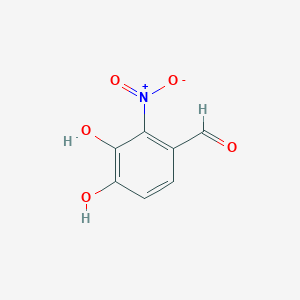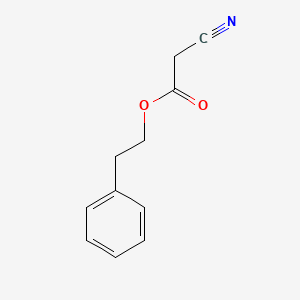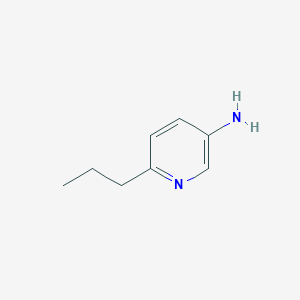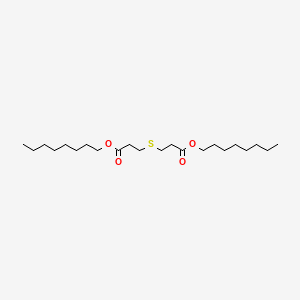
Dioctyl thiodipropionate
Overview
Description
Dioctyl thiodipropionate is an organic compound with the molecular formula C22H42O4S. It is commonly used as an antioxidant in various industrial applications, particularly in the stabilization of polymers and lubricants. The compound is known for its ability to prevent oxidative degradation, thereby extending the lifespan and performance of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dioctyl thiodipropionate can be synthesized through the esterification of 3,3’-thiodipropionic acid with 1-octanol. This reaction typically occurs in the presence of a catalyst, such as immobilized lipase B from Candida antarctica (Novozym 435), under moderate temperatures (60-80°C) and reduced pressure (80 kPa) without solvents . The reaction yields high conversions (92-98%) after approximately 4 hours .
Industrial Production Methods: Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high efficiency and yield. Catalysts like Novozym 435 are preferred due to their high activity and stability .
Chemical Reactions Analysis
Types of Reactions: Dioctyl thiodipropionate primarily undergoes oxidation reactions. It acts as an antioxidant by reacting with peroxides and free radicals, thereby preventing the oxidative degradation of materials .
Common Reagents and Conditions: The compound is often used in combination with other antioxidants, such as alkylated diphenylamine, to enhance its effectiveness . The reactions typically occur under conditions that promote oxidation, such as elevated temperatures and the presence of oxygen .
Major Products Formed: The primary products formed from the oxidation of this compound are sulfoxides and sulfones. These products result from the reaction of the thioether group with peroxides and free radicals .
Scientific Research Applications
Dioctyl thiodipropionate has a wide range of applications in scientific research and industry:
Mechanism of Action
Dioctyl thiodipropionate exerts its antioxidant effects by reacting with peroxides and free radicals. The thioether group in the compound is particularly reactive towards these oxidative species, forming sulfoxides and sulfones in the process . This reaction prevents the propagation of oxidative chain reactions, thereby protecting the material from degradation .
Comparison with Similar Compounds
Dilauryl thiodipropionate: Another thiodipropionate ester with similar antioxidant properties.
Dihexadecyl thiodipropionate: A longer-chain thiodipropionate ester used in similar applications.
Didodecyl thiodipropionate: Known for its use in the stabilization of polymers and lubricants.
Uniqueness: Dioctyl thiodipropionate is unique due to its optimal chain length, which provides a balance between solubility and effectiveness as an antioxidant. Its ability to synergize with other antioxidants, such as alkylated diphenylamine, further enhances its performance in various applications .
Properties
IUPAC Name |
octyl 3-(3-octoxy-3-oxopropyl)sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O4S/c1-3-5-7-9-11-13-17-25-21(23)15-19-27-20-16-22(24)26-18-14-12-10-8-6-4-2/h3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADJHAOXTKCYFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545278 | |
| Record name | Dioctyl 3,3'-sulfanediyldipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3006-27-7 | |
| Record name | Dioctyl thiodipropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioctyl 3,3'-sulfanediyldipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIOCTYL THIODIPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4DWP8L650 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


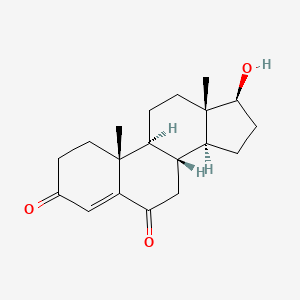
![2-amino-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-4-methylsulfanylbutanamide](/img/structure/B1610866.png)
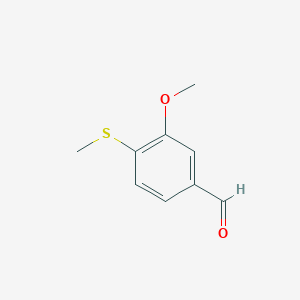
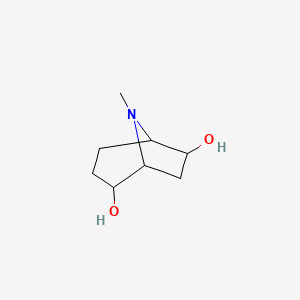
![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanamine](/img/structure/B1610872.png)
